molecular formula C15H15FN4S2 B283554 N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine

N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine

Cat. No.: B283554
M. Wt: 334.4 g/mol
InChI Key: BHTAVZKOVCKAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a fluorobenzyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluorobenzyl chloride with sodium sulfide to form 2-fluorobenzyl sulfide. This intermediate is then reacted with 3-methylthiophene-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is subsequently cyclized with hydrazine hydrate to form the triazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. Additionally, industrial production may involve scaling up the reaction to larger batch sizes and implementing continuous flow processes to increase efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole and tetrahydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of the microbial cell membrane. In its potential anticancer applications, the compound may inhibit enzymes such as tyrosine kinases or topoisomerases, leading to the disruption of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorobenzyl)[3-(4-fluorobenzylsulfanyl)-[1,2,4]triazol-4-yl]amine
  • 2-Fluorobenzyl 4-methyl-4H-1,2,4-triazol-3-yl sulfide

Uniqueness

N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-[(3-methyl-2-thienyl)methyl]amine is unique due to the presence of both a fluorobenzyl group and a thiophene moiety, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C15H15FN4S2

Molecular Weight

334.4 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H15FN4S2/c1-11-6-7-21-14(11)8-18-20-10-17-19-15(20)22-9-12-4-2-3-5-13(12)16/h2-7,10,18H,8-9H2,1H3

InChI Key

BHTAVZKOVCKAAO-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Canonical SMILES

CC1=C(SC=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Origin of Product

United States

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